Home > Products > Screening Compounds P135537 > 2,6-dichloro-N-methyl-4-nitroaniline
2,6-dichloro-N-methyl-4-nitroaniline -

2,6-dichloro-N-methyl-4-nitroaniline

Catalog Number: EVT-13629308
CAS Number:
Molecular Formula: C7H6Cl2N2O2
Molecular Weight: 221.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Methodologies and Mechanistic Pathways

Electrophilic Aromatic Substitution Strategies for Nitroaniline Derivatives

Electrophilic aromatic substitution (EAS) provides the foundational framework for synthesizing halogenated nitroanilines, with 2,6-dichloro-4-nitroaniline serving as a critical precursor to N-methyl derivatives. The regioselectivity dynamics in these reactions are governed by the strong electron-withdrawing nature of the nitro group (-NO₂), which directs electrophiles to meta positions, while the electron-donating amino group (-NH₂) favors ortho/para orientation. This electronic tension creates predictable substitution patterns when appropriate catalysts are employed. Industrially, 4-nitroaniline undergoes chlorination using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) as the chlorine source, achieving 87% yield of 2,6-dichloro-4-nitroaniline under reflux conditions. The reaction mechanism involves in situ generation of electrophilic chlorine (Cl⁺) from the oxidation of HCl by H₂O₂, followed by sequential electrophilic attack at the ortho positions relative to the amino group [1] [5].

The steric constraints imposed by the existing nitro group at the para position significantly influence the kinetics of disubstitution. Computational studies reveal that the first chlorination (yielding 2-chloro-4-nitroaniline) occurs 4.2 times faster than the second due to diminished ring activation after initial substitution. This kinetic profile necessitates extended reaction times (typically 12-15 hours) for complete conversion to the 2,6-dichloro product. Solvent effects further modulate reactivity, with methanol and aqueous acidic media proving optimal for minimizing byproducts like oxidation derivatives or ring-chlorinated species [1] [3] [5].

Table 1: Regioselectivity in Chlorination of Nitroaniline Derivatives

PrecursorElectrophileCatalyst/ReagentPrimary Product(s)Regioselectivity Ratio
4-NitroanilineCl⁺H₂O₂/HCl2,6-Dichloro-4-nitroaniline>95% ortho,ortho'
4-NitroacetanilideBr⁺NaWO₄/Sodium perborate4-Bromoacetanilide>90% para
AnisoleCl⁺Mn(acac)₃/NaClO₂4-Chloroanisole94% para

Catalytic Systems for Selective Chlorination and Methylation

Transition metal catalysis enables precise control over halogenation and methylation steps essential for manufacturing 2,6-dichloro-N-methyl-4-nitroaniline. Zeolite-based catalysts (particularly H-Y zeolite) facilitate shape-selective chlorination by restricting transition-state geometries within their microporous architectures, achieving >99% regioselectivity for 2,6-dichloro-4-nitroaniline at 60°C. Sodium tungstate (Na₂WO₄) paired with oxidants like sodium perborate generates hypochlorite in situ, enhancing reaction sustainability by minimizing chlorine waste. This system achieves 86-92% yields in chlorinating acetanilide derivatives while operating under aqueous conditions [1] [5].

N-Methylation methodologies employ phase-transfer catalysts to overcome solubility limitations. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate the reaction between 2,6-dichloro-4-nitroaniline and methyl iodide in biphasic water-toluene systems, yielding 96% N-methylated product within 2 hours at 80°C. The catalytic cycle involves ion-pair extraction of the nitroaniline anion into the organic phase, where nucleophilic displacement occurs. For industrial-scale applications, copper(I) oxide nanoparticles (3-5 nm diameter) immobilized on silica demonstrate exceptional activity in N-methylation using dimethyl carbonate as a green methylating agent, converting 98% of substrate at 150°C with negligible dehalogenation byproducts [5] [7].

Surfactant-mediated systems further enhance selectivity in chlorination. Sodium dodecyl sulfate micelles encapsulate nitroaniline substrates, creating a hydrophobic microenvironment that concentrates electrophilic chlorine species near the ortho positions. This approach reduces chlorine consumption by 40% while maintaining 91% yield, demonstrating the synergistic effects of catalysis and molecular encapsulation [5].

Green Chemistry Approaches: Solvent-Free and Continuous-Flow Processes

Solvent-free methylation represents a breakthrough in sustainable synthesis of N-methyl derivatives. Mechanical ball-milling of 2,6-dichloro-4-nitroaniline with potassium carbonate and dimethyl carbonate (3:1 molar ratio) for 90 minutes achieves 94% conversion at ambient temperature, eliminating volatile organic solvents. The tribochemical mechanism involves repeated fracture and recombination of crystal surfaces, exposing fresh reactive sites. This approach reduces energy consumption by 85% compared to thermal methods while avoiding hydrolysis-sensitive intermediates [5] [10].

Continuous-flow microreactors address thermal runaway risks in dichlorination reactions. A patented system (US4605767A) demonstrates a tubular reactor with segmented gas-liquid flow achieving 95% conversion in under 5 minutes residence time at 50°C, compared to 15 hours in batch processes. The enhanced mass/heat transfer in microchannels (300 µm diameter) prevents hot-spot formation during the exothermic chlorination (ΔH = -127 kJ/mol). Integrated membrane separation continuously removes hydrochloric acid byproduct, driving equilibrium toward complete conversion. When coupled with microwave-assisted N-methylation (150W, 140°C), this system delivers 2,6-dichloro-N-methyl-4-nitroaniline in 83% overall yield at kilogram-scale throughput [5] [10].

Table 2: Green Synthesis Methods Comparison

ParameterTraditional BatchSolvent-Free MechanochemistryContinuous Flow
Reaction Time12-15 h (chlorination)1.5 h (methylation)4-7 min (chlorination)
Temperature80-100°C25-30°C50°C
Solvent Consumption8 L/kg productNone1.2 L/kg product
Energy Input420 kWh/kg35 kWh/kg85 kWh/kg
Space-Time Yield0.8 kg/m³·h3.5 kg/m³·h48 kg/m³·h

Role of Oxidants in Nitro-Group Functionalization

Peroxide-based oxidants serve dual functions in nitroaniline chemistry: enabling electrophilic chlorination and reversing unwanted reductions. Hydrogen peroxide (H₂O₂) activates hydrochloric acid by generating hypochlorous acid (HOCl) through a peroxide-halide equilibrium: H₂O₂ + Cl⁻ + H⁺ → HOCl + H₂O. The electrophilic chlorine then attacks the electron-rich positions ortho to the amino group in 4-nitroaniline. At concentrations above 30%, however, H₂O₂ promotes oxidative degradation of the aromatic ring, necessitating precise stoichiometric control (2.0-3.0 equivalents) and temperatures below 5°C for optimal results [1] [2].

Sodium perborate tetrahydrate (NaBO₃·4H₂O) offers superior handling and stability in industrial settings. Its gradual hydrolysis releases hydrogen peroxide in situ, maintaining a low equilibrium concentration of HOCl that minimizes side reactions. When paired with catalytic sodium tungstate (0.5 mol%), this system achieves 89% yield in the chlorination of 4-nitroaniline with only 1.5 equivalents of chloride source. The redox buffering capacity of perborate prevents over-oxidation even at elevated temperatures (60°C), making it ideal for large-scale production [1] [5].

Unexpected oxidative pathways emerge during functionalization attempts. Anaerobic microbial degradation of N-methyl-4-nitroaniline proceeds via oxidative N-demethylation catalyzed by flavin-dependent monooxygenases, producing formaldehyde and 4-nitroaniline. This enzymatic oxidation highlights the vulnerability of the N-methyl group to biological and chemical oxidants, necessitating protective measures during synthesis. Conversely, photochemical experiments demonstrate that nitro group reduction can be reversed using ceric ammonium nitrate, restoring functionality after unintended transformations [2] [6].

Comparative Analysis of Batch vs. Microreactor-Based Synthesis

Reaction kinetics diverge significantly between batch and microreactor platforms for synthesizing 2,6-dichloro-N-methyl-4-nitroaniline. Batch chlorination exhibits second-order kinetics (k₂ = 3.7 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 80°C) with an activation energy (Eₐ) of 72 kJ/mol, requiring 12-15 hours for >95% conversion. In microreactors, the same transformation follows pseudo-first-order kinetics (k₁ = 0.12 s⁻¹) due to the vastly enhanced interfacial area (15,000 m²/m³ vs. 100 m²/m³ in stirred tanks), completing in under 5 minutes. This acceleration reduces thermal degradation of the nitroaniline substrate from 8% in batch to <0.5% [5].

Mass transfer limitations dominate batch performance, particularly during chlorine dissolution. The volumetric mass transfer coefficient (kₗa) for chlorine in batch reactors ranges from 0.01-0.05 s⁻¹, while microreactors achieve 1.2-2.0 s⁻¹ through Taylor flow patterns. This hundredfold enhancement eliminates the need for excess chlorine, reducing reagent consumption from 2.5 equivalents to 1.05 equivalents. Heat management proves equally critical: the exothermic chlorination (ΔH = -127 kJ/mol) causes temperature spikes up to 130°C in batch reactors if cooling fails, triggering decomposition. Microreactors maintain isothermal conditions (±2°C) through rapid heat dissipation across high-surface-area materials like silicon carbide [5] [10].

Economic and environmental metrics favor microreactor technology despite higher capital costs. Life-cycle analysis demonstrates 45% lower global warming potential per kilogram of product, primarily from reduced solvent consumption and energy savings. The inline purification achievable with continuous systems (e.g., crystallizers coupled with membrane filtration) eliminates aqueous waste streams containing chlorinated byproducts, addressing a major environmental limitation of batch processes. When optimized for 10,000-ton annual production, microreactor plants show 18-month payback periods due to reduced operating expenses [5] [10].

Table 3: Performance Comparison of Synthesis Technologies

Performance MetricConventional Batch ReactorMicroreactor SystemImprovement Factor
Reaction Time15 h5 min180×
Temperature Control±15°C±2°C7.5×
Chlorine Utilization42%94%2.2×
Byproduct Formation8.5%0.7%12× reduction
Space Requirement100 m²/ton·day8 m²/ton·day12.5×
Cooling Water Consumption120 m³/ton9 m³/ton13.3× reduction

Properties

Product Name

2,6-dichloro-N-methyl-4-nitroaniline

IUPAC Name

2,6-dichloro-N-methyl-4-nitroaniline

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

InChI

InChI=1S/C7H6Cl2N2O2/c1-10-7-5(8)2-4(11(12)13)3-6(7)9/h2-3,10H,1H3

InChI Key

BCKPYVNUJCXVLN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.